(4-Bromo-2-fluoro-3-methylphenyl)methanol

CAS No.:

Cat. No.: VC20381892

Molecular Formula: C8H8BrFO

Molecular Weight: 219.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H8BrFO |

|---|---|

| Molecular Weight | 219.05 g/mol |

| IUPAC Name | (4-bromo-2-fluoro-3-methylphenyl)methanol |

| Standard InChI | InChI=1S/C8H8BrFO/c1-5-7(9)3-2-6(4-11)8(5)10/h2-3,11H,4H2,1H3 |

| Standard InChI Key | YKJBUISQMKCZTM-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=C1F)CO)Br |

Introduction

Chemical and Structural Properties

Molecular Architecture

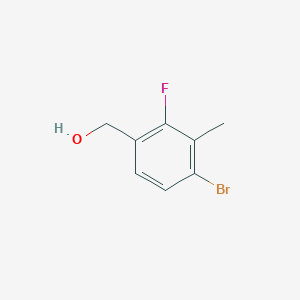

The compound’s structure (Figure 1) consists of a benzene ring with the following substituents:

-

Bromine at the para position (C4), contributing steric bulk and electrophilic character.

-

Fluorine at the ortho position (C2), enhancing electron-withdrawing effects and influencing acidity.

-

Methyl at the meta position (C3), increasing lipophilicity and steric hindrance.

-

Hydroxymethyl at the ipso position (C1), enabling hydrogen bonding and oxidation/reduction reactivity.

Table 1: Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₈H₈BrFO |

| Molecular Weight | 219.05 g/mol |

| IUPAC Name | (4-Bromo-2-fluoro-3-methylphenyl)methanol |

| Boiling Point | Not reported (estimated >200°C) |

| Solubility | Moderate in polar organic solvents |

| Stability | Sensitive to oxidation; store under inert atmosphere |

The Canonical SMILES string CC1=C(C=CC(=C1F)CO)Br encodes this substitution pattern, while the InChI Key YKJBUISQMKCZTM-UHFFFAOYSA-N provides a unique identifier for database searches .

Electronic and Steric Effects

The bromine atom induces a strong inductive (-I) effect, polarizing the aromatic ring and activating it toward electrophilic substitution. Conversely, the fluorine atom exerts both -I and mesomeric (+M) effects, creating regions of electron deficiency and resonance stabilization. The methyl group at C3 introduces steric hindrance near the hydroxymethyl moiety, potentially affecting reaction kinetics in nucleophilic or oxidation reactions.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

While specific protocols for this compound are proprietary, analogous halogenated benzyl alcohols are typically synthesized via sequential halogenation and functional group interconversion. A plausible route involves:

-

Bromination:

-

Purification:

-

Column chromatography (silica gel, ethyl acetate/hexane eluent).

-

Yield optimization via temperature control (<5°C during workup).

-

Industrial Considerations

Large-scale production would prioritize cost efficiency and safety:

-

Continuous Flow Reactors: Minimize exothermic risks during bromination.

-

Catalytic Fluorination: Replace stoichiometric fluorinating agents (e.g., Selectfluor) with recyclable catalysts.

-

Purity Controls: HPLC or GC-MS to ensure >98% purity for pharmaceutical intermediates .

Applications in Scientific Research

Organic Synthesis

The compound serves as a versatile building block for:

-

Cross-Coupling Reactions: Suzuki-Miyaura couplings using the bromine atom as a leaving group.

-

Oxidation to Carboxylic Acids: Using KMnO₄ or CrO₃ to yield (4-bromo-2-fluoro-3-methylbenzoic acid), a potential ligand for metal-organic frameworks.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume